molecular formula C10H13BrN2O2 B1440842 4-bromo-N-(tert-butyl)-2-nitroaniline CAS No. 1135351-95-9

4-bromo-N-(tert-butyl)-2-nitroaniline

Cat. No. B1440842
Key on ui cas rn: 1135351-95-9
M. Wt: 273.13 g/mol
InChI Key: SUIOMWQYRMBEHM-UHFFFAOYSA-N
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Patent
US08314131B2

Procedure details

To a solution of t-butylamine (1.3 mL, 13 mmol) in DMSO (15 mL) was added sodium hydride (60% wt. in mineral oil, 0.53 g, 14 mmol) at RT. After the reaction mixture was stirred for 10 min, it was treated with 1-bromo-4-fluoro-3-nitrobenzene (2.0 mL, 9.1 mmol). The reaction mixture was stirred at RT for 1 h the 70° C. for 3 h. After cooling to RT, it was quenched with 50 mL of water and extracted with DCM (3×40 mL). The combined organic phases were washed with 2 N HCl followed by brine. The resulting organic solution was then dried over magnesium sulfate and concentrated under reduced pressure to give 4-bromo-N-tert-butyl-2-nitrobenzenamine as a red crystalline solid. The crude product was used without further purification. MS (ESI, pos. ion) m/z: 273.9 (M+1).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[Br:8][C:9]1[CH:14]=[CH:13][C:12](F)=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=1>CS(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([NH:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[C:11]([N+:16]([O-:18])=[O:17])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 1 h the 70° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
it was quenched with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×40 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with 2 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic solution was then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC(C)(C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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